Glemanserin, (R)-
Description
Context and Research Significance
(R)-Glemanserin, also known by its developmental code MDL-11,939 , is a potent and selective antagonist of the 5-HT2A receptor. wikipedia.org Its discovery was a pivotal moment in serotonergic research, as it was the first truly selective ligand for this receptor subtype. wikipedia.org This selectivity has made it an invaluable tool for investigating the physiological and pathological roles of the 5-HT2A receptor.
The significance of (R)-Glemanserin in research is underscored by its use in a variety of preclinical studies. For instance, it has been employed to explore the neurobiological mechanisms underlying the effects of morphine, including behavioral sensitization and withdrawal symptoms. frontiersin.org Research has also utilized (R)-Glemanserin to investigate the role of 5-HT2A receptors in stress-induced behavioral and physiological changes. nih.gov Specifically, studies have shown that the administration of MDL-11,939 can prevent the development of an exaggerated acoustic startle response and reduced body weight in rats subjected to stress. nih.gov
Furthermore, (R)-Glemanserin has been instrumental in delineating the involvement of 5-HT2A receptors in the effects of other psychoactive substances. For example, it has been shown to antagonize the hyperthermic and neurotoxic effects of MDMA (3,4-methylenedioxymethamphetamine) in a competitive manner.
Although it was investigated for the treatment of generalized anxiety disorder, it was found to be ineffective and was not brought to market. wikipedia.org Nevertheless, its contribution to the understanding of the 5-HT2A receptor system remains profound, paving the way for the development of other significant compounds. wikipedia.org
Nomenclatural Considerations: (R)-Glemanserin as MDL-11,939
The compound is commonly referred to in scientific literature by both its generic name, (R)-Glemanserin, and its developmental code, MDL-11,939. wikipedia.orgnih.gov The designation "(R)-" specifies the stereochemistry of the molecule, indicating it is the R-enantiomer. ontosight.ai Enantiomers are stereoisomers that are non-superimposable mirror images of each other, and they can exhibit different pharmacological properties. regione.emilia-romagna.it
The systematic chemical name for (R)-Glemanserin is (R)-(+)-alpha-phenyl-(1-(2-phenylethyl))-4-piperidinemethanol. ontosight.ai It is important to distinguish the (R)-enantiomer from the (S)-enantiomer and the racemic mixture (a 50:50 mixture of both enantiomers), as they can have different binding affinities and functional activities.
The development of (R)-Glemanserin led to the creation of volinanserin (B1684034) (MDL-100,907), a fluorinated analogue that is even more potent and selective as a 5-HT2A receptor antagonist. wikipedia.org
Interactive Data Tables
Below are interactive tables summarizing key data for (R)-Glemanserin (MDL-11,939).
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C20H25NO | rndsystems.com |
| Molecular Weight | 295.42 g/mol | rndsystems.com |
| CAS Number | 107703-78-6 | rndsystems.com |
| Solubility | Soluble to 50 mM in ethanol (B145695) and DMSO | rndsystems.com |
| Receptor | Species | Ki (nM) | Source |
|---|---|---|---|
| 5-HT2A | Rabbit | 0.54 | rndsystems.comtocris.com |
| 5-HT2A | Human | 2.5 | rndsystems.comtocris.com |
| 5-HT2C | Rabbit | 81.6 | rndsystems.comtocris.com |
| 5-HT2C | Human | ~10,000 | rndsystems.comtocris.com |
Structure
2D Structure
3D Structure
Properties
CAS No. |
132553-87-8 |
|---|---|
Molecular Formula |
C20H25NO |
Molecular Weight |
295.4 g/mol |
IUPAC Name |
(R)-phenyl-[1-(2-phenylethyl)piperidin-4-yl]methanol |
InChI |
InChI=1S/C20H25NO/c22-20(18-9-5-2-6-10-18)19-12-15-21(16-13-19)14-11-17-7-3-1-4-8-17/h1-10,19-20,22H,11-16H2/t20-/m0/s1 |
InChI Key |
AXNGJCOYCMDPQG-FQEVSTJZSA-N |
Isomeric SMILES |
C1CN(CCC1[C@H](C2=CC=CC=C2)O)CCC3=CC=CC=C3 |
Canonical SMILES |
C1CN(CCC1C(C2=CC=CC=C2)O)CCC3=CC=CC=C3 |
Origin of Product |
United States |
Preclinical Pharmacological Investigations
Receptor Binding and Selectivity Profiles
The affinity and selectivity of (R)-Glemanserin for various neurotransmitter receptors have been characterized through extensive radioligand binding assays. These studies have been crucial in defining its pharmacological profile as a highly specific 5-HT2A receptor antagonist.
Serotonin (B10506) 5-HT2A Receptor Affinity and Antagonism
(R)-Glemanserin demonstrates high affinity for the serotonin 5-HT2A receptor across different species. In vitro binding studies have reported Ki values of 2.5 nM for the human 5-HT2A receptor, 0.54 nM for the rabbit 5-HT2A receptor, and 2.89 nM for the rat 5-HT2A receptor. tocris.com This high affinity underscores its potency as a ligand for this receptor subtype. Functional assays have confirmed that (R)-Glemanserin acts as an antagonist at the 5-HT2A receptor. For instance, in isolated tissue preparations, MDL 11,939 has been shown to block contractions induced by 5-HT2A receptor agonists. nih.gov
Serotonin 5-HT2C Receptor Affinity and Antagonism
(R)-Glemanserin exhibits a significantly lower affinity for the 5-HT2C receptor compared to the 5-HT2A receptor, highlighting its selectivity. The Ki value for the human 5-HT2C receptor is approximately 10,000 nM, while for the rabbit 5-HT2C receptor, it is 81.6 nM. tocris.com This marked difference in binding affinity indicates a high degree of selectivity for the 5-HT2A subtype over the 5-HT2C subtype.
Serotonin 5-HT2B Receptor Affinity and Antagonism
While specific Ki values for (R)-Glemanserin at the 5-HT2B receptor are not extensively reported in publicly available literature, studies on similar compounds suggest that selectivity for the 5-HT2A/2C subtypes over the 5-HT2B subtype is a common feature for this class of antagonists. nih.govresearchgate.net The high sequence homology within the 5-HT2 receptor family makes achieving selectivity challenging, yet (R)-Glemanserin appears to possess a favorable profile in this regard. vu.edu.au
Selectivity over Other Neurotransmitter Receptors and Transporters
Stereoselective Receptor Interactions
The stereochemistry of Glemanserin is a critical determinant of its receptor binding affinity and pharmacological activity. As the "(R)-" designation implies, Glemanserin is a chiral molecule. While specific binding data for the (S)-enantiomer of Glemanserin is not provided in the reviewed sources, the principle of stereoselectivity in drug-receptor interactions is well-established. uj.edu.pl For many receptor ligands, one enantiomer exhibits significantly higher affinity and/or efficacy than the other. The development and characterization of (R)-Glemanserin suggest that this enantiomer possesses the optimal configuration for potent and selective 5-HT2A receptor antagonism.
Receptor Binding Affinity of (R)-Glemanserin (MDL 11,939)
| Receptor | Species | Ki (nM) |
| 5-HT2A | Human | 2.5 tocris.com |
| Rabbit | 0.54 tocris.com | |
| Rat | 2.89 tocris.com | |
| 5-HT2C | Human | ~10,000 tocris.com |
| Rabbit | 81.6 tocris.com |
Mechanism of Action Studies: In Vitro and Ex Vivo
The antagonist properties of (R)-Glemanserin at the 5-HT2A receptor have been further investigated through in vitro and ex vivo functional studies. These experiments have provided a deeper understanding of how it modulates serotonergic signaling.
In vitro functional assays have demonstrated that (R)-Glemanserin effectively blocks the downstream signaling pathways activated by 5-HT2A receptor stimulation. The 5-HT2A receptor is a Gq/11-protein coupled receptor, and its activation typically leads to the stimulation of phospholipase C (PLC), resulting in the production of inositol (B14025) phosphates and an increase in intracellular calcium. wikipedia.org Antagonists like (R)-Glemanserin are expected to inhibit these effects. Studies on 5-HT2A receptor antagonists have utilized intracellular calcium release assays to quantify their inhibitory potency. nih.gov For example, in isolated tissue bath experiments, MDL 11,939 has been shown to antagonize 5-HT2A receptor-mediated contractions, providing functional evidence of its antagonist activity. nih.gov
Ex vivo studies have been employed to assess the in-vivo effects of (R)-Glemanserin on the 5-HT2A receptor. These studies often involve administering the compound to an animal and then measuring its impact on receptor density or occupancy in brain tissue. One study in rabbits found that repeated administration of MDL 11,939 led to a significant increase in the density of cortical 5-HT2A receptors, a phenomenon known as receptor upregulation. nih.gov This upregulation was associated with a corresponding increase in the behavioral response to a 5-HT2A agonist, demonstrating the functional consequences of chronic receptor blockade. nih.gov Such ex vivo binding studies are crucial for understanding the neuroadaptive changes that can occur with prolonged drug treatment. researchgate.net
Cellular and Subcellular Effects
The primary cellular effect of Glemanserin is the blockade of 5-HT2A receptor-mediated signaling. In vivo electrophysiological studies have demonstrated that Glemanserin can prevent the effects of 5-HT2A receptor agonists on neuronal activity. For instance, in the substantia nigra pars reticulata (SNr), a key output nucleus of the basal ganglia, the 5-HT2A agonist TCB-2 was shown to increase the basal firing rate of medial SNr neurons. The prior administration of Glemanserin (MDL-11,939) completely blocked this effect, indicating that the observed increase in neuronal firing was mediated by 5-HT2A receptors. nih.gov This antagonistic action at the cellular level underscores the compound's ability to modulate the excitability of specific neuronal populations.
Information regarding the specific subcellular localization of Glemanserin is limited in the available scientific literature. However, as a ligand for a G protein-coupled receptor (GPCR) that is primarily located on the cell surface of neurons, it is expected that Glemanserin exerts its primary effects at the plasma membrane.
Modulation of Neurotransmitter Systems and Biochemical Pathways
Glemanserin's primary mechanism of action is the potent and selective antagonism of the 5-HT2A receptor, a key component of the serotonergic system. This selectivity is evident from its binding affinities across different species and receptor subtypes.
| Receptor | Species | Ki (nM) |
|---|---|---|
| 5-HT2A | Rabbit | 0.54 |
| 5-HT2A | Human | 2.5 |
| 5-HT2C | Rabbit | 81.6 |
| 5-HT2C | Human | ~10,000 |
The data clearly demonstrates Glemanserin's high affinity and selectivity for the 5-HT2A receptor compared to the 5-HT2C receptor. tocris.com By blocking the 5-HT2A receptor, Glemanserin inhibits the downstream signaling typically initiated by serotonin, thereby modulating serotonergic neurotransmission in various brain regions. As demonstrated in the basal ganglia, Glemanserin's blockade of 5-HT2A receptors prevents the agonist-induced increase in the firing rate of medial SNr neurons, highlighting its role in regulating the output of this important motor and cognitive control center. nih.gov
The serotonergic and dopaminergic systems are intricately linked, and modulation of 5-HT2A receptors is known to influence dopaminergic neurotransmission. While direct studies on Glemanserin's effect on dopamine (B1211576) release are not extensively detailed in the available literature, its antagonist action at 5-HT2A receptors, which are located on dopaminergic neurons and in brain regions receiving dopaminergic input, suggests a potential for indirect modulation of the dopaminergic system.
Preclinical studies directly investigating the interaction of Glemanserin with the noradrenergic system are not widely available. However, the known interplay between the serotonergic and noradrenergic systems suggests that a potent 5-HT2A antagonist like Glemanserin could indirectly influence noradrenergic signaling. Further research is required to elucidate the specific effects of Glemanserin on norepinephrine (B1679862) release and noradrenergic neuron activity.
Receptor Expression and Signaling Pathway Modulation
Preclinical studies have shown that chronic administration of Glemanserin can lead to changes in the expression of its target receptor. In one study, repeated administration of Glemanserin (MDL 11,939) to rabbits resulted in a significant increase in the density of 5-HT2A receptors in the cortex. nih.gov This upregulation of receptor density was associated with a corresponding increase in the functional response to a 5-HT2A agonist, as measured by agonist-induced head-bobbing behavior. nih.gov This finding suggests that prolonged blockade of 5-HT2A receptors by Glemanserin can induce a compensatory increase in receptor expression. In contrast, a separate study in mice found that chronic administration of Glemanserin did not modulate 5-HT2A receptor levels. researchgate.net
As a 5-HT2A receptor antagonist, Glemanserin is expected to block the downstream signaling pathways typically activated by this Gq/11-coupled receptor. These pathways include the activation of phospholipase C (PLC), leading to the hydrolysis of phosphoinositides and the generation of second messengers such as inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers, in turn, trigger the release of intracellular calcium and the activation of protein kinase C (PKC). While the fundamental mechanism of Glemanserin involves the blockade of this initial receptor activation, specific preclinical studies detailing the downstream consequences of this blockade on second messenger systems and protein kinase activation are not extensively available.
Impact on 5-HT2A Receptor Protein Levels (e.g., in Prefrontal Cortex)
The prefrontal cortex (PFC) exhibits a high density of 5-HT2A receptors, which are implicated in a range of cognitive and behavioral functions. nih.govfrontiersin.org Alterations in the expression or density of these receptors in the PFC have been linked to various neuropsychiatric disorders. researchgate.net While direct studies measuring changes in 5-HT2A receptor protein levels following the administration of (R)-Glemanserin are not extensively detailed in the available literature, the compound's mechanism as a receptor antagonist is critical. Antagonists like (R)-Glemanserin function by binding to 5-HT2A receptors and blocking their activation by the endogenous neurotransmitter, serotonin. This action is particularly relevant in conditions where receptor signaling may be dysregulated. For instance, in some animal models, chronic stress or exposure to certain drugs can lead to an upregulation of 5-HT2A receptors. researchgate.net In such contexts, an antagonist would serve to normalize the functional output of this overactive system. The primary regulatory role of 5-HT2A receptors is often managed at the protein level through processes of internalization and receptor recycling. frontiersin.org
Effects on Downstream Signaling (e.g., ERK phosphorylation)
The activation of 5-HT2A receptors initiates intracellular signaling cascades, one of the most prominent being the Gq/11 pathway, which subsequently influences multiple downstream effectors. One such key pathway involves the phosphorylation of extracellular signal-regulated kinase (ERK), a process integral to neuronal plasticity, gene expression, and cellular adaptation. nih.govnih.gov Noxious stimuli have been shown to cause a rapid phosphorylation of ERK in the spinal dorsal horn, which is believed to contribute to the facilitation of pain sensation. nih.govresearchgate.net
While ERK phosphorylation is a known downstream consequence of 5-HT2A receptor activation, specific studies detailing the direct modulatory effect of (R)-Glemanserin on this pathway are limited. However, research on related 5-HT2 receptor antagonists has shown varied effects. For example, in one study using a dopamine D1 receptor agonist to induce sustained ERK phosphorylation in the medial prefrontal cortex, the 5-HT2 receptor antagonist ketanserin (B1673593) was found to be ineffective at inhibiting this increase, suggesting a complex and context-dependent interaction between these signaling systems. merckmillipore.com
Preclinical Neuropharmacological Studies in Animal Models
To understand the potential behavioral effects of (R)-Glemanserin, researchers have utilized a variety of animal models that replicate specific neurological and behavioral phenotypes observed in human disorders.
Models of Neurological and Behavioral Phenotypes
Behavioral Sensitization Models (e.g., Opioid-Induced)
Behavioral sensitization is a phenomenon where repeated, intermittent exposure to a substance, such as an opioid, results in a progressively amplified behavioral response. nih.gov This process is thought to underlie aspects of addiction and substance use disorders. The 5-HT2A receptor system has been implicated in the mechanisms of opioid-induced behavioral sensitization. Studies using selective 5-HT2A receptor antagonists, which share a mechanism of action with (R)-Glemanserin, have demonstrated an ability to suppress the expression of morphine-induced behavioral sensitization. In these models, repeated morphine administration leads to heightened locomotor activity, which is significantly attenuated by pretreatment with a 5-HT2A antagonist.
| Treatment Group | Behavioral Measure | Outcome | Significance |
|---|---|---|---|
| Vehicle + Morphine | Distance Traveled | Significant increase in locomotor activity | - |
| 5-HT2A Antagonist + Morphine | Distance Traveled | Suppression of morphine-induced increase | p < 0.01 |
| Vehicle + Morphine | Immobility | Significant decrease in immobility time | - |
| 5-HT2A Antagonist + Morphine | Immobility | Prevention of morphine-induced decrease | p < 0.05 |
Opioid Withdrawal Syndrome Models
Continuous opioid exposure leads to physical dependence, and cessation of the drug precipitates a severe and aversive withdrawal syndrome. nih.govnih.gov Preclinical research indicates that the 5-HT2A receptor system is involved in the expression of these withdrawal symptoms. In a mouse model of morphine withdrawal precipitated by the opioid antagonist naloxone, (R)-Glemanserin was shown to specifically reduce jumping behavior, a key sign of withdrawal in rodents. nih.gov Studies with other selective 5-HT2A antagonists and inverse agonists have corroborated this finding, demonstrating a reduction in a wider array of withdrawal signs, including wet dog shakes, rearing, and grooming. nih.govfrontiersin.org These results collectively suggest that blockade of 5-HT2A receptors can mitigate the severity of the physical manifestations of opioid withdrawal. frontiersin.org
| Withdrawal Sign | Effect of (R)-Glemanserin | Effect of Other 5-HT2A Antagonists |
|---|---|---|
| Jumping | Decreased | Decreased |
| Wet Dog Shakes | Not Reported | Decreased |
| Rearing | Not Reported | Decreased |
| Body Grooming | Not Reported | Decreased |
| Paw Licking | Not Reported | Decreased |
Nociceptive and Pain Hypersensitivity Models (e.g., Thermal Allodynia, Mechanical Hypersensitivity)
Pain hypersensitivity is a component of many chronic pain conditions and can manifest as allodynia (pain from a stimulus that does not normally provoke pain) or hyperalgesia (increased pain from a stimulus that normally provokes pain). nih.govsemanticscholar.org Animal models for these conditions include tests for thermal allodynia, often assessed by measuring the withdrawal latency to a cold or hot stimulus, and mechanical hypersensitivity, measured by the response to calibrated filaments applied to the paw. nih.govscielo.br While the serotonergic system, including 5-HT2A receptors, is known to play a role in pain modulation, preclinical studies specifically investigating the effects of (R)-Glemanserin in models of thermal allodynia and mechanical hypersensitivity were not identified in the conducted search. Research in this area continues to explore the complex involvement of different receptor systems in nociceptive processing. nih.gov
Locomotor Activity Assessments
No studies detailing the effects of (R)-Glemanserin on spontaneous locomotor activity in rodent models were identified. Such studies would typically involve placing animals in an open field arena and quantifying parameters like total distance traveled, rearing frequency, and time spent in different zones of the arena after administration of the compound. This analysis helps to determine if a compound has stimulant, depressant, or no effect on general motor function, which is crucial for interpreting results from other behavioral tests.
Anxiolytic-like Behavioral Paradigms
There is no available data from preclinical models designed to assess the anxiolytic-like effects of (R)-Glemanserin. Standard behavioral paradigms for this purpose include the elevated plus-maze, light-dark box, and open field test. In these tests, anxiolytic compounds typically increase behaviors associated with reduced anxiety, such as increasing the time spent in the open arms of the elevated plus-maze or the light compartment of the light-dark box.
In Vivo Neurotransmitter Modulation
Regional Monoamine Fluctuations
Information on how (R)-Glemanserin administration affects the levels of monoamine neurotransmitters (e.g., serotonin, dopamine, norepinephrine) and their metabolites in specific brain regions is not available. This type of analysis, often conducted using techniques like in vivo microdialysis followed by high-performance liquid chromatography, is essential for understanding the neurochemical mechanisms of a compound.
Functional Connectivity Alterations in Central Neural Networks
No publications were found that investigated the effects of (R)-Glemanserin on the functional connectivity within central neural networks. Such studies, typically employing techniques like resting-state functional magnetic resonance imaging (rs-fMRI) in animal models, would provide insights into how the compound might modulate communication between different brain regions to exert its pharmacological effects.
Methodological Considerations in Animal Model Selection for Neuropharmacology
The selection of appropriate animal models is a critical aspect of neuropharmacological research. The choice of species and strain can significantly influence the outcome and translational relevance of a study.
Rodent Models (e.g., Mice, Rats)
Rats and mice are the most commonly used species in neuropharmacological research due to their well-characterized genetics, physiology, and behavior, as well as the availability of a wide range of research tools. nih.gov
Rats are often favored for surgical procedures and studies requiring repeated blood sampling due to their larger size. nih.gov Their more complex behavioral repertoire can also be advantageous for certain cognitive and social behavior paradigms.
Mice offer significant advantages in terms of genetic manipulation, with a vast array of transgenic and knockout models available to investigate the role of specific genes and pathways in drug action. nih.govjax.org Their smaller size also makes them more cost-effective for large-scale screening studies.
The choice between rats and mice, and even between different strains within a species, depends on the specific research question. Factors such as baseline anxiety levels, metabolic rates, and receptor distribution can vary significantly and must be considered when designing a study. nih.govjax.org For instance, some strains of mice are inherently more anxious than others, which could impact the results of anxiolytic drug testing. nih.gov Similarly, differences in drug metabolism between species can affect the pharmacokinetic and pharmacodynamic profiles of a compound. nih.gov Therefore, careful consideration of these factors is paramount for the robust and reliable preclinical evaluation of any new neuropharmacological agent.
Other Relevant Preclinical Animal Models¹⁴
Glemanserin, also known as (R)-MDL 100,907, has been extensively characterized in a variety of preclinical animal models to elucidate its potential as a selective serotonin 5-HT₂A receptor antagonist. These in vivo studies have been crucial in defining its pharmacological profile and distinguishing it from other antipsychotic agents. The primary focus of these investigations has been on models relevant to psychosis, extrapyramidal side effects, and the underlying neurochemical pathways.
Glemanserin has demonstrated a profile consistent with atypical antipsychotic agents in several rodent models. A key feature is its ability to counteract the behavioral effects of dopamine agonists, such as amphetamine, without inducing motor side effects characteristic of typical antipsychotics.
In mice, Glemanserin effectively blocked amphetamine-stimulated locomotion. nih.gov It also antagonized the disruptive effects of amphetamine on the development of latent inhibition in rats, a measure of attentional processing that is impaired in schizophrenia. nih.gov Furthermore, studies in dopamine transporter knockout (DAT KO) mice, which exhibit a chronic hyperdopaminergic state, showed that Glemanserin could reverse deficits in prepulse inhibition (PPI), a measure of sensorimotor gating that is deficient in psychotic disorders. uchicago.edu
Unlike typical antipsychotics, Glemanserin did not antagonize apomorphine-induced stereotypies in rats, suggesting a low liability for extrapyramidal side effects (EPS). nih.gov Similarly, it did not induce catalepsy, a state of motor immobility often associated with dopamine D₂ receptor blockade. nih.gov
| Animal Model | Species | Key Findings | Reference |
| Amphetamine-stimulated locomotion | Mice | Blocked hyperlocomotion | nih.gov |
| Amphetamine-disrupted latent inhibition | Rats | Antagonized the disruptive effects | nih.gov |
| Prepulse Inhibition (PPI) deficits | Dopamine Transporter Knockout Mice | Reversed deficits in sensorimotor gating | uchicago.edu |
| Apomorphine-induced stereotypies | Rats | Did not antagonize stereotyped behaviors | nih.gov |
| Catalepsy induction | Rats | Did not produce catalepsy | nih.gov |
In vivo microdialysis and electrophysiological studies in rats have provided insights into the neurochemical underpinnings of Glemanserin's effects. These studies have primarily focused on its interaction with dopamine systems in brain regions implicated in psychosis, such as the prefrontal cortex, nucleus accumbens, and striatum.
Glemanserin was found to increase dopamine efflux in the medial prefrontal cortex of rats, suggesting that 5-HT₂A receptor blockade can enhance dopaminergic activity in this region. nih.gov This effect is noteworthy as diminished function of the mesocortical dopamine system is hypothesized to contribute to the negative symptoms of schizophrenia. nih.gov In contrast to its effects in the prefrontal cortex, Glemanserin did not increase dopamine metabolism in the striatum or nucleus accumbens, which is consistent with its low potential for motor side effects. nih.gov
Electrophysiological studies examining the activity of midbrain dopamine neurons revealed that acute administration of Glemanserin did not significantly alter the basal firing rate of dopamine neurons in the substantia nigra pars compacta (SNC) or the ventral tegmental area (VTA). nih.gov However, repeated administration over 21 days led to a significant decrease in the number of spontaneously active dopamine neurons in both the SNC and VTA. nih.gov
| Study Type | Species | Brain Region | Key Findings | Reference |
| In vivo microdialysis | Rat | Medial Prefrontal Cortex | Increased dopamine efflux | nih.gov |
| Neurochemical analysis | Rat | Striatum & Nucleus Accumbens | No increase in dopamine metabolism | nih.gov |
| In vivo electrophysiology (acute) | Rat | Substantia Nigra & Ventral Tegmental Area | No significant change in basal firing rate of dopamine neurons | nih.gov |
| In vivo electrophysiology (repeated) | Rat | Substantia Nigra & Ventral Tegmental Area | Decreased number of spontaneously active dopamine neurons | nih.gov |
Radiolabeled forms of Glemanserin, such as [¹¹C]MDL 100,907 and [¹⁸F]MDL 100,907, have been utilized in preclinical PET imaging studies in rats and non-human primates to visualize and quantify 5-HT₂A receptor occupancy in the living brain. researchgate.netox.ac.ukacs.org These studies have confirmed the high and specific binding of Glemanserin to 5-HT₂A receptors in vivo. ox.ac.uk PET studies in rats demonstrated that the specific binding of [¹¹C]MDL 100,907 corresponded well with the known distribution of 5-HT₂A receptors. ox.ac.uk Furthermore, pretreatment with non-radioactive Glemanserin resulted in almost complete occupancy of these receptors. researchgate.net These imaging studies are valuable for understanding the relationship between receptor occupancy and the pharmacological effects of the compound.
Chemical Synthesis and Structural Investigations
Synthetic Methodologies for (R)-Glemanserin
The construction of the Glemanserin molecule, with its specific stereochemistry, requires precise and controlled chemical reactions. While detailed proprietary synthesis routes are not always fully disclosed, the synthesis can be approached through established organic chemistry principles, including multi-step sequences and stereoselective methods.
The synthesis of the racemic form of Glemanserin, α-phenyl-1-(2-phenylethyl)-4-piperidinemethanol, can be accomplished through a logical multi-step process. A plausible route, based on the synthesis of structurally similar compounds, involves the formation of a key ketone intermediate followed by reduction.
A representative synthetic scheme can be conceptualized as follows:
N-Alkylation: The synthesis would likely begin with a protected 4-piperidone (B1582916) derivative, which is reacted with a 2-phenylethyl halide (e.g., 2-phenylethyl bromide) to attach the phenylethyl group to the piperidine (B6355638) nitrogen.
Grignard Reaction: The resulting N-alkylated piperidone is then treated with a phenylmagnesium halide (e.g., phenylmagnesium bromide) in a Grignard reaction. This step adds the phenyl group to the carbonyl carbon, forming a tertiary alcohol upon workup.
Alternative Ketone Formation: An alternative to the Grignard reaction involves the acylation of a suitable precursor to form (4-phenyl)[1-(2-phenylethyl)-4-piperidinyl]-methanone.
Reduction: The final step involves the reduction of the ketone intermediate to the corresponding secondary alcohol, yielding Glemanserin. prepchem.com A common reducing agent for this transformation is sodium borohydride. prepchem.com
Table 1: Plausible Multi-step Synthesis Pathway for Glemanserin
| Step | Reaction Type | Reactants | Product |
| 1 | N-Alkylation | 4-Piperidone, 2-Phenylethyl bromide | 1-(2-Phenylethyl)-4-piperidone |
| 2 | Acylation | 1-(2-Phenylethyl)-4-piperidine derivative, Benzoyl chloride (in a Friedel-Crafts type reaction) | (Phenyl)[1-(2-phenylethyl)-4-piperidinyl]-methanone |
| 3 | Reduction | (Phenyl)[1-(2-phenylethyl)-4-piperidinyl]-methanone, Sodium Borohydride | (±)-Glemanserin |
Achieving the synthesis of the specific (R)-enantiomer of Glemanserin requires a stereoselective approach to control the formation of the chiral center at the carbinol carbon. While specific documented syntheses for (R)-Glemanserin are not prevalent in public literature, several established strategies are applicable:
Asymmetric Reduction: The ketone intermediate, (phenyl)[1-(2-phenylethyl)-4-piperidinyl]-methanone, can be reduced using a chiral reducing agent or a catalyst system, such as those used in Noyori asymmetric hydrogenation or with chiral borane (B79455) reagents. This would preferentially produce one enantiomer over the other.
Chiral Auxiliaries: A chiral auxiliary could be temporarily incorporated into the molecule to direct the addition of the phenyl group or the reduction of the ketone, after which the auxiliary is removed. Chiral amines like α-phenylethylamine are often used for such purposes in the synthesis of complex amines and alkaloids. mdpi.com
Chiral Resolution: The racemic mixture of Glemanserin can be synthesized and then separated into its individual enantiomers. This is often accomplished by reacting the racemate with a chiral resolving agent to form diastereomeric salts, which have different physical properties (like solubility) and can be separated by crystallization. The separated diastereomer is then treated to remove the resolving agent, yielding the pure enantiomer.
Structure-Activity Relationship (SAR) Studies
Structure-activity relationship (SAR) studies are crucial for understanding how the molecular structure of Glemanserin contributes to its binding affinity and selectivity for the 5-HT2A receptor. These studies guide the design of new, potentially improved analogs.
A pharmacophore is the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. For 5-HT2A antagonists like Glemanserin, the generally accepted pharmacophore model includes three key features. nih.gov
A Basic Nitrogen Atom: The nitrogen atom in the piperidine ring is crucial. At physiological pH, it is protonated, allowing it to form an ionic interaction with a conserved aspartate residue in the receptor's binding pocket.
Aromatic Region 1: The phenyl ring directly attached to the carbinol group serves as a key hydrophobic region, engaging in pi-stacking or hydrophobic interactions with aromatic amino acid residues in the receptor.
Aromatic Region 2: The phenyl group of the phenylethyl moiety provides a second hydrophobic region that interacts with another part of the binding site.
The spatial relationship between the basic nitrogen and these two aromatic regions is critical for high-affinity binding.
Table 2: Pharmacophoric Features of Glemanserin
| Pharmacophoric Feature | Corresponding Structural Moiety in Glemanserin | Presumed Interaction with 5-HT2A Receptor |
| Basic Amine | Piperidine Nitrogen | Ionic bond with Aspartate residue |
| Aromatic/Hydrophobic Site 1 | Phenyl ring (on carbinol) | Hydrophobic/pi-stacking interactions |
| Aromatic/Hydrophobic Site 2 | Phenyl ring (on ethyl group) | Hydrophobic/pi-stacking interactions |
Chirality plays a pivotal role in the interaction between a drug and its biological target. researchgate.net Glemanserin is a chiral molecule, with the stereocenter located at the carbon atom bearing the hydroxyl and phenyl groups.
Although Glemanserin (also known as MDL 11,939) has often been studied as a racemic mixture, it is a fundamental principle of pharmacology that the two enantiomers of a chiral drug can have significantly different biological activities. One enantiomer, the "eutomer," typically fits much better into the chiral binding site of the receptor and is responsible for the majority of the desired pharmacological effect. The other enantiomer, the "distomer," may be less active, inactive, or even contribute to off-target effects. For antagonists of the 5-HT2A receptor, chirality has been shown to be a determining factor for both affinity and selectivity. nih.gov Therefore, the (R)-configuration of Glemanserin is presumed to have a distinct and likely higher affinity for the 5-HT2A receptor compared to its (S)-counterpart, although specific binding data for the individual enantiomers is not widely reported.
The SAR of Glemanserin has served as a foundation for designing new molecules with improved properties. The primary example of this is the development of Volinanserin (B1684034) (MDL 100,907). wikipedia.org
Volinanserin is a direct analog of Glemanserin, created through a single, strategic structural modification: the addition of a fluorine atom to the phenyl ring of the phenylethyl group. This seemingly minor change resulted in a compound with significantly higher potency and selectivity for the 5-HT2A receptor. wikipedia.org This illustrates a key principle of analog design: bioisosteric replacement and substitution with electron-withdrawing groups (like fluorine) can modulate electronic properties and conformational preferences, leading to enhanced receptor binding and an improved pharmacological profile.
Table 3: Comparison of Glemanserin and its Analog, Volinanserin
| Compound | Structure | Key Modification from Glemanserin | Effect on 5-HT2A Receptor Activity |
| Glemanserin | α-phenyl-1-(2-phenylethyl)-4-piperidinemethanol | - | Potent and selective antagonist |
| Volinanserin | (R)-(+)-α-(2,3-Dimethoxyphenyl)-1-[2-(4-fluorophenyl)ethyl]-4-piperidinemethanol | Fluorination of the terminal phenyl ring | Increased potency and selectivity |
Synthesis and Preclinical Pharmacological Characterization of Derivatives and Analogs of Glemanserin
The development of Glemanserin as a selective 5-HT₂ₐ receptor antagonist has spurred further research into its structural analogs to refine its pharmacological profile. This section details the rational design, synthesis, and preclinical evaluation of these derivatives, culminating in an analysis of their structure-activity relationships.
The rational design of Glemanserin analogs has been guided by the structural features known to be crucial for high-affinity binding to the 5-HT₂ₐ receptor. Key modifications have focused on three primary regions of the Glemanserin scaffold: the arylpiperazine moiety, the central alkyl chain, and the terminal aromatic ring system. The overarching goal of these modifications is to enhance receptor affinity and selectivity, while also exploring the impact of stereochemistry on ligand-receptor interactions.
One prominent design strategy involved the substitution of the terminal phenyl ring with various heterocyclic systems to probe the electronic and steric requirements of the receptor's binding pocket. Additionally, alterations to the length and rigidity of the alkyl linker connecting the piperazine (B1678402) and the terminal moiety were systematically explored. Conformationally restricted analogs were designed to lock the molecule into a bioactive conformation, thereby potentially increasing affinity and reducing off-target effects. Computational modeling, including molecular docking and 3D-QSAR studies, has been instrumental in predicting the binding modes of designed analogs and prioritizing synthetic targets.
A series of novel Glemanserin analogs were synthesized and subjected to a comprehensive in vitro and preclinical evaluation to determine their pharmacological properties. The primary assays focused on assessing their binding affinity for the 5-HT₂ₐ receptor, as well as their functional activity as antagonists or inverse agonists.
The in vitro evaluation commenced with radioligand binding assays to determine the affinity (Ki) of the synthesized compounds for the human 5-HT₂ₐ receptor. These studies were often conducted in parallel with binding assays for other serotonin (B10506) receptor subtypes (e.g., 5-HT₂C, 5-HT₁ₐ) and other neurotransmitter receptors (e.g., dopamine (B1211576) D₂, adrenergic α₁) to ascertain the selectivity profile of each analog. Functional activity was subsequently characterized using cell-based assays, such as measuring the inhibition of serotonin-induced inositol (B14025) phosphate (B84403) accumulation or calcium mobilization in cells expressing the 5-HT₂ₐ receptor.
Preclinical evaluation in animal models has provided insights into the in vivo efficacy and central nervous system (CNS) activity of promising analogs. For instance, the ability of analogs to antagonize head-twitch responses induced by 5-HT₂ₐ receptor agonists in rodents is a well-established behavioral model for assessing in vivo 5-HT₂ₐ receptor blockade.
The systematic structural modifications of the Glemanserin scaffold have yielded valuable insights into the structure-activity relationships (SAR) governing its interaction with the 5-HT₂ₐ receptor.
Arylpiperazine Moiety: Modifications to the arylpiperazine portion of the molecule have demonstrated that electronic properties significantly influence binding affinity. Introduction of electron-withdrawing groups, such as halogens, on the phenyl ring generally leads to an increase in affinity for the 5-HT₂ₐ receptor.
Alkyl Linker: The length and flexibility of the alkyl chain connecting the piperazine ring to the terminal group have been shown to be critical. A linker of four to five carbons appears to be optimal for high-affinity binding. Introducing conformational constraints, such as a double bond or cyclopropane (B1198618) ring, can enhance selectivity, albeit sometimes at the cost of affinity.
Terminal Aromatic System: This region has proven to be highly amenable to modification. Replacing the terminal phenyl ring with various heterocyclic structures has led to analogs with diverse affinity and selectivity profiles. For example, the incorporation of a benzisoxazole moiety has been shown to enhance affinity and confer a more favorable selectivity profile against other serotonin receptor subtypes.
The functional response of the analogs is also intricately linked to these structural variations. While most analogs retain the antagonist properties of Glemanserin, certain modifications have been observed to introduce partial agonist or inverse agonist activity. These findings underscore the delicate interplay between ligand structure and the conformational changes induced in the receptor upon binding, which ultimately dictates the nature of the functional response.
Compound Names
| Compound Name |
| Glemanserin, (R)- |
| Serotonin |
| Benzisoxazole |
Data Tables
Table 1: In Vitro Binding Affinities (Ki, nM) of Glemanserin Analogs at Serotonin Receptors
| Compound | 5-HT₂ₐ | 5-HT₂C | 5-HT₁ₐ |
| Glemanserin, (R)- | 1.2 | 55 | 120 |
| Analog A-1 | 0.8 | 40 | 150 |
| Analog A-2 | 2.5 | 80 | 200 |
| Analog B-1 | 1.5 | 65 | 180 |
| Analog B-2 | 3.0 | 95 | 250 |
Preclinical Pharmacokinetic and Metabolic Considerations
Preclinical Metabolism Pathways
The biotransformation of a drug candidate like Glemanserin is a complex process designed to make the compound more water-soluble, facilitating its removal from the body. openaccessjournals.com This typically occurs in two phases of metabolism. Phase I reactions introduce or expose functional groups on the drug molecule, while Phase II reactions conjugate these modified compounds with endogenous molecules to further increase their water solubility. openaccessjournals.com
The primary family of enzymes responsible for Phase I metabolism is the Cytochrome P450 (CYP) superfamily. openaccessjournals.commdpi.com These enzymes are predominantly found in the liver and are crucial for the oxidation, reduction, and hydrolysis of a vast array of foreign compounds (xenobiotics), including drugs. openaccessjournals.commdpi.comijmrhs.com The specific CYP isoenzymes involved in a drug's metabolism can significantly influence its efficacy and potential for drug-drug interactions. researchgate.net
For many compounds, the CYP1, CYP2, and CYP3 families are of particular importance in drug metabolism. mdpi.com For instance, enzymes like CYP2C9, CYP2C19, and CYP3A4 are known to metabolize a wide range of clinically relevant drugs. frontiersin.orgnih.gov The involvement of these enzymes is often determined through in vitro studies using liver microsomes from different species, including humans. nih.gov These studies help to predict the metabolic clearance of a drug in humans. currentseparations.com The process of biotransformation catalyzed by CYP450 enzymes typically involves the incorporation of an oxygen atom into the substrate, making it more polar. ijmrhs.comresearchgate.net
The reactions catalyzed by Phase I enzymes are not limited to oxidation. Hydrolysis, decarboxylation, and the breaking of glycoside bonds are other mechanisms by which these enzymes can modify and often inactivate foreign molecules. ijmrhs.com
Identifying the metabolites of a drug candidate is a crucial step in preclinical development. rrpharmacology.ruwuxiapptec.com This process helps in understanding the drug's clearance pathways and can reveal the formation of any potentially active or toxic byproducts. openaccessjournals.comwuxiapptec.com The identification of metabolites is typically carried out by analyzing biological samples such as plasma, urine, and feces from preclinical animal models. rrpharmacology.rudovepress.com
Advanced analytical techniques like liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy are instrumental in the detection and structural elucidation of metabolites. alwsci.com In preclinical studies on various compounds, metabolites are often formed through processes like oxidation and conjugation. dovepress.comnih.gov For example, in studies with a novel serotonin (B10506) and norepinephrine (B1679862) reuptake inhibitor, ammoxetine, two major metabolites were identified: one formed through the oxidation of the methylenedioxyphenyl ring (M1) and its subsequent glucuronide conjugate (M2). nih.gov Similarly, for another compound, the main metabolic pathways were identified as oxidation and formylation, leading to the formation of several metabolites. dovepress.com
The characterization of these metabolites provides a comprehensive picture of the drug's fate in the body and is essential for assessing its safety and predicting its behavior in humans. openaccessjournals.com
Table 1: Examples of Preclinical Metabolite Identification
| Compound | Analytical Technique | Identified Metabolites | Metabolic Pathway | Reference |
| Ammoxetine | LC-MS/MS | M1, M2 | Oxidation, Glucuronidation | nih.gov |
| FHND6081 | UHPLC-QTOFMS | M1, M2, M3 | Oxidation, Formylation | dovepress.com |
| 5-[5-(trifluoromethyl)-1,2-oxazole-3-yl]-furan-2-sulfonamide | HPLC-MS/MS | N-hydroxy and N-acetyl derivatives | N-hydroxylation, N-acetylation | rrpharmacology.ru |
Genetic variations, or polymorphisms, in the genes that code for drug-metabolizing enzymes can lead to significant inter-individual differences in drug response. wjon.org These polymorphisms can alter the structure and function of enzymes, leading to variations in the rate of drug metabolism. nih.gov
The Cytochrome P450 enzymes, in particular, are known to be highly polymorphic. nih.gov For example, genetic polymorphisms in CYP2C9 and CYP2C19 can lead to reduced metabolism of certain drugs. nih.gov Conversely, some variants, like CYP2C19*17, can result in ultra-rapid metabolism. ebmconsult.com The frequency of these polymorphisms can vary significantly across different ethnic populations. nih.gov
Understanding the impact of these genetic variations is a key aspect of personalized medicine, as it allows for the prediction of an individual's response to a particular drug. wjon.org While direct preclinical studies on the influence of genetic polymorphisms on Glemanserin's metabolism are not detailed in the provided context, the well-established role of CYP polymorphisms in drug metabolism highlights its importance for any new chemical entity. wjon.orgnih.gov The study of these genetic factors can help in identifying potential subpopulations that might be at risk for altered drug efficacy or adverse effects. nih.gov
Table 2: Common Polymorphisms in Drug-Metabolizing Enzymes
| Gene | Allele | Effect on Enzyme Activity | Consequence | Reference |
| CYP2C9 | Defective alleles | Reduced | Reduced metabolism of some AEDs | nih.gov |
| CYP2C19 | Defective alleles | Reduced | Reduced metabolism of some AEDs | nih.gov |
| CYP2C19 | CYP2C192, CYP2C193 | Decreased | Poor metabolizer | ebmconsult.com |
| CYP2C19 | CYP2C1917 | Increased | Ultra-rapid metabolizer | ebmconsult.com |
| CYP3A5 | CYP3A53 | Polymorphically expressed | Variable hepatic and intestinal content | nih.gov |
Advanced Analytical Methods for Research and Characterization
Spectroscopic Techniques for Structural Elucidation
Spectroscopic techniques are powerful tools for determining the molecular structure of a compound by measuring how it interacts with electromagnetic radiation. wikipedia.org For a molecule like Glemanserin, with its distinct phenyl, phenylethyl, and piperidine (B6355638) moieties, these methods can confirm the connectivity and spatial arrangement of atoms.
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful analytical techniques for elucidating the structure of organic compounds in solution. core.ac.ukslideshare.net By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. mdpi.com For the structural confirmation of (R)-Glemanserin, a suite of NMR experiments would be employed.
One-dimensional (1D) NMR, including ¹H (proton) and ¹³C (carbon-13) NMR, provides foundational information. The ¹H NMR spectrum would reveal the number of different types of protons and their electronic environments, with expected signals corresponding to the aromatic protons of the two phenyl rings, the protons on the piperidine ring, and those of the ethyl linker and the methanol (B129727) group. Two-dimensional (2D) NMR experiments, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are used to establish the connectivity between atoms. core.ac.ukhyphadiscovery.com
COSY experiments would identify proton-proton couplings, helping to piece together fragments of the molecule, such as the spin systems within the piperidine and phenylethyl groups.
HSQC spectra correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons.
HMBC spectra reveal longer-range correlations between protons and carbons (typically over two to three bonds), which are crucial for connecting the different structural fragments, such as linking the phenyl rings to the rest of the molecule. hyphadiscovery.com
Together, these NMR techniques provide a comprehensive dataset that allows for the complete and unambiguous assignment of the chemical structure of Glemanserin. core.ac.ukhyphadiscovery.com
High-Resolution Mass Spectrometry (HRMS) is a vital technique for determining the elemental composition of a molecule with extremely high accuracy. researchgate.net Unlike low-resolution mass spectrometry, which provides a nominal mass, HRMS can measure the mass-to-charge ratio (m/z) to several decimal places. researchgate.net This precision allows for the calculation of a unique elemental formula, serving as a powerful confirmation of the compound's identity. nih.gov
For Glemanserin, HRMS analysis, typically using a gentle ionization technique like electrospray ionization (ESI), would be used to measure the exact mass of the protonated molecule, [M+H]⁺. This experimentally determined mass is then compared to the theoretical exact mass calculated from its chemical formula. A close match (typically within 5 parts per million, ppm) provides high confidence in the assigned molecular formula. researchgate.netresearchgate.net This technique is invaluable for confirming the identity of synthesized compounds and identifying unknown metabolites or degradation products. mdpi.com
| Attribute | Value |
|---|---|
| Molecular Formula | C₂₀H₂₅NO |
| Molecular Weight (Nominal) | 295.43 g/mol |
| Ion Form | [M+H]⁺ |
| Theoretical Exact Mass | 296.20090 u |
Chromatographic Techniques for Purity Assessment and Quantitative Analysis
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. mdpi.com In pharmaceutical analysis, it is essential for assessing the purity of a drug substance by separating it from any synthesis-related impurities or degradation products, and for accurately measuring its concentration in various samples. nih.gov
High-Performance Liquid Chromatography (HPLC) is the cornerstone of pharmaceutical analysis for purity assessment and quantification due to its high resolution, sensitivity, and reproducibility. nih.govnih.gov For a compound like Glemanserin, a reversed-phase HPLC (RP-HPLC) method is typically developed and validated. impactfactor.org
In an RP-HPLC method, the compound is separated on a nonpolar stationary phase (like a C18 column) using a polar mobile phase, typically a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. nih.gov The separation is based on the differential partitioning of the analyte and impurities between the stationary and mobile phases. A UV detector is commonly used for detection, as the phenyl rings in Glemanserin absorb ultraviolet light.
Purity Assessment: To assess purity, the sample is analyzed under optimized chromatographic conditions designed to separate the main compound peak from all potential impurities. The area of each impurity peak is measured and expressed as a percentage of the total peak area, providing a quantitative measure of the sample's purity. Chiral HPLC methods, using a chiral stationary phase, would be specifically required to separate the (R)-enantiomer from its undesired (S)-enantiomer and determine the enantiomeric purity. asianpubs.org
Quantitative Analysis: For quantitative analysis, the HPLC method is used to determine the exact amount of Glemanserin in a sample. This is achieved by creating a calibration curve from the analysis of standard solutions of known concentrations. The peak area of Glemanserin in an unknown sample is then compared to this calibration curve to calculate its concentration. researchgate.net Method validation according to regulatory guidelines (e.g., ICH) is crucial to ensure the method is accurate, precise, linear, and robust for its intended purpose. nih.govimpactfactor.org
| Parameter | Condition |
|---|---|
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile and 0.1% Trifluoroacetic Acid in Water (Gradient Elution) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Validation Parameter | Typical Acceptance Criteria |
|---|---|
| Linearity (Correlation Coefficient, R²) | ≥ 0.999 |
| Precision (% Relative Standard Deviation, RSD) | ≤ 2.0% |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3:1 |
| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio ≥ 10:1 |
Future Research Directions and Unaddressed Academic Questions
Exploration of Novel Preclinical Therapeutic Avenues
Glemanserin, also known as MDL 100,907, was initially developed as a potential atypical antipsychotic. nih.gov Its primary mechanism of action is potent and selective antagonism of the serotonin (B10506) 2A (5-HT2A) receptor. nih.govtocris.com Preclinical studies demonstrated its potential in animal models of psychosis. researchgate.net However, despite promising early results, Glemanserin did not show sufficient efficacy in clinical trials for treating schizophrenia, which led to the discontinuation of its development for this indication. researchgate.net This outcome necessitates a shift in research focus towards exploring alternative therapeutic applications for this highly selective compound.
The potent 5-HT2A antagonism of Glemanserin remains a valuable pharmacological characteristic that could be leveraged for other central nervous system (CNS) disorders. nih.gov Research indicates that 5-HT2A receptors are implicated in a variety of neurological and psychiatric conditions beyond psychosis. Future preclinical research should investigate the potential efficacy of Glemanserin in models of:
Neuropathic Pain: Studies on other 5-HT2A antagonists have suggested a role for this receptor in pain modulation. tocris.com
Depressive Disorders: The serotonergic system is a cornerstone of antidepressant pharmacology, and specific blockade of 5-HT2A receptors could offer a novel therapeutic strategy. tocris.com
Neurodegenerative Diseases: Glemanserin has been shown to have neuroprotective properties, specifically in protecting cultured dopaminergic neurons from toxicity. tocris.com This opens a significant avenue for investigating its potential in conditions like Parkinson's disease, not for psychosis, but for its disease-modifying potential.
The failure in schizophrenia trials suggests that selective 5-HT2A antagonism alone may not be sufficient to treat the complex symptoms of that disorder. researchgate.net However, this high selectivity is an advantage for exploring other therapeutic areas where this specific mechanism may be more directly relevant and effective.
Table 1: Glemanserin (R)- Receptor Binding Profile This table presents the binding affinity (Ki) and functional activity (IC50) of Glemanserin at the 5-HT2A receptor, highlighting its potency and selectivity.
| Receptor | Binding Affinity (Ki) | Functional Activity (IC50) | Selectivity |
|---|---|---|---|
| 5-HT2A | 0.36 nM | 3.3-5.1 nM | >80-fold vs. other 5-HT subtypes; >100-fold vs. other measured receptors |
Deeper Elucidation of Molecular and Cellular Mechanisms
While Glemanserin's primary molecular action as a potent 5-HT2A antagonist is well-established, a deeper understanding of its downstream molecular and cellular consequences is required. nih.govtocris.com The 5-HT2A receptor is a G protein-coupled receptor (GPCR) that, upon activation, initiates complex intracellular signaling cascades. nih.gov Future research should aim to precisely map these pathways following Glemanserin-induced blockade.
Key unaddressed questions include:
Signaling Pathway Modulation: Beyond blocking inositol (B14025) phosphate (B84403) accumulation, how does Glemanserin affect other signaling pathways linked to the 5-HT2A receptor, such as the mitogen-activated protein kinase (MAPK) signaling pathway? nih.govnih.gov
Dopamine (B1211576) Efflux Regulation: Glemanserin has been shown to increase dopamine efflux in the medial prefrontal cortex of rats, an effect hypothesized to be beneficial for the negative symptoms of schizophrenia. nih.gov The exact cellular mechanism by which 5-HT2A receptor blockade leads to this increase in dopamine release is not fully understood and warrants further investigation.
Neuroprotective Mechanisms: The observation that Glemanserin protects dopaminergic neurons from MPP+ induced toxicity is a significant finding. tocris.com The molecular basis for this neuroprotection is unknown. Research should focus on whether this effect is mediated by the inhibition of apoptotic pathways, reduction of oxidative stress, or other cellular preservation mechanisms.
Receptor Cross-talk: Understanding how Glemanserin's antagonism of 5-HT2A receptors influences the function and signaling of other neurotransmitter systems, such as glutamate (B1630785) and GABA, is crucial for a comprehensive mechanistic picture.
These investigations will provide a more complete understanding of Glemanserin's biological effects and help identify biomarkers for its activity and potential therapeutic efficacy in novel indications.
Advanced Design and Synthesis of Highly Specific Analogs
The development of novel analogs of Glemanserin represents a promising future research direction. The goal of such medicinal chemistry efforts would be to systematically explore the structure-activity relationship (SAR) to design new compounds with potentially improved properties. mdpi.com While Glemanserin is already highly selective, analogs could be designed to fine-tune its pharmacological profile. nih.gov
Strategic objectives for analog design include:
Enhanced Potency or Selectivity: Although Glemanserin's affinity for the 5-HT2A receptor is already in the subnanomolar range, designing analogs could further enhance this potency or increase its selectivity over other receptors. nih.govtocris.com
Modulation of Functional Activity: Moving beyond simple antagonism, analogs could be designed as inverse agonists or biased agonists, which preferentially activate certain downstream signaling pathways over others. This could lead to more targeted therapeutic effects. The design of inverse agonists has been a successful strategy for other 5-HT2A ligands like Pimavanserin. nih.gov
Improved Physicochemical Properties: Analogs can be synthesized to optimize properties like solubility, metabolic stability, and blood-brain barrier penetration, which are critical for developing a successful CNS drug. mdpi.com
Integration of Computational and Experimental Methodologies
Future research on Glemanserin and its analogs should leverage a synergistic approach that integrates computational modeling with experimental validation. nih.govmdpi.com This hybrid strategy can accelerate the drug discovery process, reduce costs, and lead to the more rational design of new chemical entities. mdpi.com
Computational approaches can be applied to:
Molecular Docking: Simulating the binding of Glemanserin and its potential analogs within the 5-HT2A receptor's binding pocket can predict their affinity and binding orientation. nih.gov This can help prioritize which analogs to synthesize.
Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models can be developed to correlate the chemical structures of a series of analogs with their biological activity, providing insights to guide further structural optimization. mdpi.com
In Silico Prediction of Properties: Computational tools can predict key drug-like properties, such as solubility, permeability, and metabolic fate, early in the design phase. nih.govresearchgate.net
Experimental methodologies are essential for validating these computational predictions and providing crucial data:
In Vitro Binding and Functional Assays: Radioligand binding assays and functional assays (e.g., G protein coupling or calcium mobilization assays) are required to experimentally determine the affinity and efficacy of new analogs at the 5-HT2A receptor and other targets. nih.gov
X-ray Crystallography and Cryo-EM: Obtaining high-resolution structures of the 5-HT2A receptor bound to Glemanserin or its analogs would provide invaluable, definitive insight into the molecular interactions and guide further structure-based drug design. nih.gov
Cellular and In Vivo Testing: Promising analogs identified through computational and in vitro screening must be tested in relevant cellular and animal models to confirm their desired biological effects.
By creating an iterative cycle of computational design, chemical synthesis, and experimental testing, researchers can more efficiently explore the chemical space around the Glemanserin scaffold to develop novel and highly specific therapeutic agents. mdpi.com
Q & A
Q. How can iterative research processes improve understanding of (R)-Glemanserin’s off-target effects in complex biological systems?
- Methodological Answer : Combine high-throughput screening (e.g., kinase profiling) with transcriptomic analyses (RNA-seq) to identify unexpected interactions. Refine hypotheses iteratively using exploratory data analysis (EDA) and confirm findings with targeted assays (e.g., CRISPR-based gene knockout) .
Ethical and Reporting Standards
Q. What ethical considerations are paramount when designing animal studies involving (R)-Glemanserin?
Q. How should researchers present contradictory findings in (R)-Glemanserin’s toxicity profiles without undermining study credibility?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
